4-Amino-4-phenylcyclohexan-1-one
Overview
Description
4-Amino-4-phenylcyclohexan-1-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-phenylcyclohexan-1-one typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated carbon-carbon bond, followed by further reactions to introduce the amino ketone motif .
Industrial Production Methods
Industrial production methods for this compound often involve the use of basic conditions and suitable catalysts to achieve high yields and purity. For example, a one-pot method for producing trans-4-amino-1-cyclohexanecarboxylic acid derivatives involves reacting 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-phenylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Amino-4-phenylcyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Amino-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-4-phenylcyclohexan-1-one include:
4-Phenylcyclohexanone: This compound has a similar cyclohexanone structure but lacks the amino group.
Cyclohexenone derivatives: These compounds share the cyclohexane ring structure and exhibit various biological activities.
Uniqueness
This compound is unique due to the presence of both an amino group and a phenyl group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-4-phenylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHEUAANNGFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607352 | |
Record name | 4-Amino-4-phenylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95261-39-5 | |
Record name | 4-Amino-4-phenylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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